Methyl Diethyldithiocarbamate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

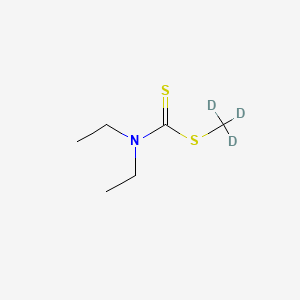

Structure

3D Structure

Properties

Molecular Formula |

C6H13NS2 |

|---|---|

Molecular Weight |

166.3 g/mol |

IUPAC Name |

trideuteriomethyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |

InChI Key |

JYRXPFCUABYLPD-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SC(=S)N(CC)CC |

Canonical SMILES |

CCN(CC)C(=S)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Diethyldithiocarbamate-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Diethyldithiocarbamate-d3 is the deuterated form of Methyl Diethyldithiocarbamate (B1195824), a metabolite of Disulfiram. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by mass spectrometry (GC-MS or LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols and biological pathways associated with this compound and its parent compound.

Chemical Properties and Structure

This compound is a stable isotope-labeled compound. Its fundamental chemical and physical properties are summarized below.

Structure:

Caption: 2D structure of this compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | trideuteriomethyl N,N-diethylcarbamodithioate | [1] |

| CAS Number | 1246816-30-7 | [2][3][4] |

| Molecular Formula | C₆H₁₀D₃NS₂ | [2][3][4] |

| Molecular Weight | 166.32 g/mol | [2][3][4] |

| Accurate Mass | 166.0678 | [2][3] |

| Physical Format | Neat | [2] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [4] |

| Purity (by HPLC) | Not less than 99.5% | [4] |

| Boiling Point (non-deuterated) | 210 °C | [5] |

| Density (non-deuterated) | 1.0317 g/cm³ (at 0 °C) | [5] |

Experimental Protocols

Synthesis of S-Methyl Dithiocarbamates (General Procedure)

Materials:

-

Secondary amine (e.g., diethylamine)

-

Carbon disulfide (CS₂)

-

Deuterated methylating agent (e.g., iodomethane-d3)

-

Solvent (e.g., water or an organic solvent)

Procedure:

-

To a mixture of the secondary amine (1 equivalent) and carbon disulfide (1.1 equivalents) in the chosen solvent, add the deuterated methylating agent (1.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The reaction time can vary, but is often several hours (e.g., 16 hours).[6]

-

Upon completion, if an organic solvent was used, it can be evaporated under reduced pressure. If water was used, the product can be extracted with an organic solvent (e.g., ethyl acetate).[6]

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[6]

-

The solvent is then evaporated to yield the S-methyl dithiocarbamate (B8719985) product.[6]

-

If necessary, the product can be further purified by flash column chromatography.[6]

Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the quantification of a target analyte in a biological matrix using its deuterated analog as an internal standard.[8][9][10][11][12]

1. Preparation of Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound at a similar concentration in the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To a defined volume of the biological sample (e.g., plasma, serum) and each calibration standard, add a fixed volume of the internal standard working solution.

-

Vortex the samples to ensure thorough mixing.

-

Add a protein precipitating agent, such as cold acetonitrile (B52724) (typically 3 volumes), to each sample.[8]

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient should be optimized to achieve good separation and peak shape for the analyte and internal standard.

-

-

Mass Spectrometry (MS/MS):

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The parent compound, diethyldithiocarbamate (DDC), has been shown to modulate several key signaling pathways, which are of significant interest in drug development.

Use of a Deuterated Internal Standard in Quantitative Analysis

The following diagram illustrates the workflow for using a deuterated internal standard, such as this compound, in a typical quantitative analysis experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Diethyldithiocarbamate (DDC) and the NF-κB Signaling Pathway

DDC has been reported to suppress the NF-κB signaling pathway, which is constitutively active in some cancers.[13][14][15][16][17] This suppression can lead to reduced cell migration and adhesion.[13][14][15][16]

Caption: DDC's inhibitory effect on the NF-κB signaling pathway.

Diethyldithiocarbamate (DDC) and Apoptosis

DDC can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the release of cytochrome c.[18][19][20][21][22]

Caption: Dual role of DDC in the apoptosis pathway.

References

- 1. This compound | C6H13NS2 | CID 71750293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. methyl diethyldithiocarbamate [chembk.com]

- 6. rsc.org [rsc.org]

- 7. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. nebiolab.com [nebiolab.com]

- 12. mdpi.com [mdpi.com]

- 13. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 14. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells [journal.waocp.org]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Diethyldithiocarbamate can induce two different type of death: Apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells | Semantic Scholar [semanticscholar.org]

- 22. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling with Deuterium in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in mass spectrometry for quantitative analysis.[1] By strategically replacing hydrogen with deuterium, researchers can introduce a detectable mass shift in a molecule of interest. This subtle modification provides a powerful handle for differentiating and quantifying molecules in complex biological matrices, a cornerstone of modern drug development and life science research.[2][]

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in mass spectrometry, with a focus on its critical role in pharmaceutical sciences.

Core Principles of Deuterium Labeling

The utility of deuterium labeling in mass spectrometry is rooted in two fundamental concepts: the mass shift it induces and the Kinetic Isotope Effect (KIE) .

-

Mass Shift : Deuterium has a mass approximately twice that of protium (B1232500) (¹H).[4] This mass difference allows a mass spectrometer to easily distinguish between a deuterated molecule and its non-deuterated counterpart.[2] This principle is the foundation for using deuterium-labeled compounds as internal standards in quantitative assays.[5] The labeled standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but its different mass allows for separate detection.[6][7]

-

Kinetic Isotope Effect (KIE) : The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[2][8] Consequently, reactions that involve the cleavage of a C-D bond often proceed more slowly than those involving a C-H bond.[2] This phenomenon, known as the primary kinetic isotope effect, can be harnessed to alter the metabolic fate of a drug.[4][9] By replacing hydrogens at metabolically vulnerable sites, it's possible to slow down enzymatic degradation, thereby improving a drug's pharmacokinetic profile.[2][10]

Applications in Drug Development and Research

Deuterium labeling is a versatile strategy employed throughout the drug discovery and development pipeline.[11]

-

Quantitative Bioanalysis : The most common application is the use of deuterium-labeled molecules as internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.[2][12] An ideal stable isotope-labeled (SIL) internal standard co-elutes with the analyte and compensates for variability in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[7][13][14] This significantly improves the accuracy, precision, and robustness of bioanalytical methods.[5][12]

-

Pharmacokinetic (PK) Studies : Deuterium labeling can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][11] By slowing metabolism through the KIE, deuteration can increase a drug's half-life, reduce dosing frequency, and potentially minimize the formation of toxic metabolites.[9][15] This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine.[10][16]

-

Metabolic Profiling and Pathway Elucidation : Deuterated compounds serve as excellent tracers to map metabolic pathways.[2] Researchers can follow the incorporation and transformation of deuterium-labeled substrates to understand metabolic flux and identify novel metabolites of a drug candidate.[17][18] This is particularly useful in fields like metabolic flux analysis (MFA) to quantify the flow of atoms through biochemical networks.[17][19]

-

Proteomics : In quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can utilize deuterated amino acids.[1][20] Cells are grown in media containing "heavy" deuterated amino acids, leading to their incorporation into all newly synthesized proteins.[21][22] By comparing the mass spectra of heavy-labeled proteins to their "light" (unlabeled) counterparts, researchers can accurately quantify changes in protein abundance between different cell populations or conditions.[21][23]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of deuterium labeling in mass spectrometry.

Table 1: Fundamental Isotopic Properties

| Atom/Isotope | Natural Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| Hydrogen (¹H) | 99.985 | 1.007825 |

| Deuterium (²H or D) | 0.015 | 2.014102 |

| Carbon (¹²C) | 98.9 | 12.000000 |

| Carbon (¹³C) | 1.1 | 13.003355 |

| Nitrogen (¹⁴N) | 99.6 | 14.003074 |

| Nitrogen (¹⁵N) | 0.4 | 15.000109 |

Table 2: Performance Comparison of Internal Standards in Bioanalysis

| Parameter | Structural Analog IS | Deuterated (SIL) IS | Rationale |

|---|---|---|---|

| Mean Bias (%) | 96.8% | 100.3% | The SIL IS more accurately reflects the analyte's behavior, leading to higher accuracy.[5] |

| Precision (CV %) | 7.6% - 9.7% | 2.7% - 5.7% | Co-elution and identical ionization behavior of the SIL IS provide better correction for variability.[5] |

| Matrix Effect | Variable | Minimized | The SIL IS experiences the same matrix effects as the analyte, allowing for effective normalization.[12] |

Data derived from comparative studies of assays for kahalalide F and sirolimus.[5]

Table 3: Typical Kinetic Isotope Effect (KIE) Values

| Isotope Substitution | KIE Range (kH/kD) | Significance |

|---|---|---|

| Primary Deuterium KIE | 1 to 8 | Indicates C-H bond cleavage is involved in the rate-determining step of the reaction.[4][8] |

| Secondary Deuterium KIE | 0.7 to 1.5 | Smaller effects resulting from isotopic substitution at a position adjacent to the reaction center.[24] |

| Heavy Atom KIE (e.g., ¹²C/¹³C) | 1.02 to 1.10 | Much smaller effects due to the lower percentage mass change compared to H/D substitution.[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium labeling. Below are protocols for two key applications.

This protocol outlines a general workflow for a validated LC-MS/MS method for quantifying a drug (analyte) in human plasma using its deuterated analog as an internal standard (IS).[12][25]

1. Materials and Reagents:

-

Analyte and deuterated IS reference standards.

-

Control human plasma.

-

Organic solvents for extraction (e.g., acetonitrile (B52724), methanol).

-

LC-MS grade water and formic acid.

-

96-well plates or microcentrifuge tubes.

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated IS in a suitable solvent (e.g., methanol) to create primary stock solutions.[25]

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a separate working solution of the deuterated IS at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (standards, quality controls, and unknowns) into a 96-well plate.

-

Add 10 µL of the IS working solution to all wells except for blank matrix samples.

-

Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.[25]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the analyte and IS co-elute with good peak shape.[25]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the deuterated IS by infusing standard solutions.[25]

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

This protocol describes labeling proteins in cell culture with deuterium oxide (D₂O) to measure protein synthesis and turnover rates.[1]

1. Materials and Reagents:

-

Cell line of interest and appropriate culture medium.

-

Deuterium oxide (D₂O, 99.9%).

-

Dialyzed Fetal Bovine Serum (FBS).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Trypsin (mass spectrometry grade).

-

Reagents for protein reduction (DTT) and alkylation (iodoacetamide).

2. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

To begin labeling, replace the standard medium with a labeling medium prepared with a known percentage of D₂O (e.g., 4-8%) and dialyzed FBS.

-

Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of deuterium incorporation.

3. Protein Extraction and Digestion:

-

Wash harvested cells with PBS and lyse them using lysis buffer.

-

Quantify the protein concentration in the lysates (e.g., using a BCA assay).

-

Take a fixed amount of protein from each time point.

-

Reduce the proteins with DTT and then alkylate with iodoacetamide.

-

Digest the proteins into peptides overnight using trypsin.

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Set the mass spectrometer to acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.

5. Data Analysis:

-

Use a database search algorithm to identify peptides and proteins.[1]

-

For each identified peptide, analyze the isotopic distribution of its mass spectrum over the time course.

-

The rate of deuterium incorporation, reflected by the shift in the isotopic envelope, is used to calculate the protein turnover rate.[1]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows and relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. benchchem.com [benchchem.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrum of Methyl Diethyldithiocarbamate-d3

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectral fragmentation pattern of Methyl Diethyldithiocarbamate-d3. Designed for researchers, scientists, and drug development professionals, this document outlines the key fragmentation pathways and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound, a deuterated isotopologue of Methyl Diethyldithiocarbamate, is a crucial tool in various analytical and metabolic studies. Understanding its behavior under mass spectrometric analysis is paramount for its accurate identification and quantification. This guide elucidates the characteristic fragmentation patterns observed upon electron ionization, providing a foundational reference for its application in research and development.

Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion and several key fragment ions. The presence of three deuterium (B1214612) atoms on the methyl group results in a predictable mass shift of +3 atomic mass units (amu) for the molecular ion and any fragments retaining this group, compared to its non-deuterated analog.

| Ion Number | Proposed Structure | m/z (Predicted) | Relative Intensity (Predicted) |

| 1 | [C6H10D3NS2]+• (Molecular Ion) | 166 | Moderate |

| 2 | [C5H10NS2]+ | 148 | High |

| 3 | [C5H10NS]+• | 116 | High |

| 4 | [C4H8N]+ | 70 | Moderate |

| 5 | [CD3S]+ | 50 | Moderate |

Table 1: Predicted key fragment ions and their relative intensities for this compound.

Mass Spectral Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of bonds adjacent to the sulfur atoms and the nitrogen atom. The major fragmentation pathways are visualized in the following diagram:

Experimental Protocol: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the same solvent to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in a complex matrix (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a solvent suitable for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

3. Data Analysis:

The acquired data should be processed using the instrument's software. The identification of this compound is confirmed by the retention time and the presence of the characteristic molecular ion and fragment ions as detailed in Table 1. Quantification is typically performed by integrating the peak area of the most abundant and specific fragment ion (e.g., m/z 148 or 116) and comparing it to a calibration curve generated from the working standards.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis.

The Role of Methyl Diethyldithiocarbamate-d3 in Elucidating the Disulfiram Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of isotopically labeled Methyl Diethyldithiocarbamate-d3 in the intricate study of the disulfiram (B1670777) metabolic pathway. Disulfiram, a cornerstone in the management of alcohol dependence, undergoes a complex series of biotransformations, yielding a cascade of active metabolites. Understanding this pathway is paramount for optimizing its therapeutic efficacy and minimizing adverse effects. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for the accurate quantification of disulfiram's metabolites, enabling precise pharmacokinetic and pharmacodynamic modeling.

The Disulfiram Metabolic Pathway: A Cascade of Active Compounds

Disulfiram itself is a prodrug, rapidly metabolized in the body into several compounds that are responsible for its therapeutic and adverse effects. Upon oral administration, disulfiram is primarily reduced to diethyldithiocarbamate (B1195824) (DDC).[1][2][3] DDC is then subject to several metabolic routes:

-

Methylation: DDC is methylated to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC), a reaction catalyzed by thiopurine methyltransferase (TPMT).[3]

-

Oxidation: Me-DDC is further metabolized via cytochrome P450 enzymes, particularly CYP2E1, to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (DETC-MeSO) and subsequently to S-methyl-N,N-diethylthiocarbamate sulfone (DETC-MeSO2).[1][3] These sulfoxide and sulfone metabolites are potent inhibitors of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde (B116499), the toxic metabolite of alcohol.[4]

-

Glucuronidation: DDC can also be conjugated with glucuronic acid to facilitate its excretion.[3]

-

Decomposition: In acidic environments, DDC can decompose into diethylamine (B46881) and carbon disulfide.[3]

The inhibition of ALDH by disulfiram's metabolites leads to the accumulation of acetaldehyde upon alcohol consumption, causing the unpleasant physiological reactions known as the disulfiram-ethanol reaction.[2][5]

The Crucial Role of this compound as an Internal Standard

In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision. This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Methyl Diethyldithiocarbamate, and other related metabolites.

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: The deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation. This co-elution minimizes variability and improves the reliability of quantification.

-

Correction for Matrix Effects: Mass spectrometry signals can be suppressed or enhanced by other components in the biological matrix (e.g., plasma, urine). Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, allowing for accurate quantification.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, instrument response, and matrix effects, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method.

While some studies have utilized structurally similar, non-deuterated internal standards due to the historical lack of commercial availability of deuterated disulfiram metabolites, the current availability of compounds like this compound makes them the preferred choice for robust and reliable bioanalytical assays.[6]

Quantitative Data on Disulfiram and its Metabolites

The following tables summarize key pharmacokinetic parameters and plasma concentrations of disulfiram and its major metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Disulfiram and its Metabolites in Humans

| Compound | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) |

| Disulfiram | ~7 hours[1][2] | Wide distribution into tissues[1] | - | 80-95%[1] |

| Diethyldithiocarbamate (DDC) | ~15 hours[2] | - | - | - |

| S-methyl-N,N-diethyldithiocarbamate (Me-DDC) | - | - | - | - |

| S-methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO) | - | - | - | - |

| Carbamathione | - | - | - | - |

Table 2: Plasma Concentrations of Disulfiram Metabolites in Humans After Oral Administration

| Metabolite | Dose of Disulfiram | Time of Measurement | Plasma Concentration (ng/mL) |

| S-Methyl-N,N-Diethylthiocarbamate (DET-Me) | 250 mg | 4 hours post-dose | 7.64[6] |

| Carbamathione | 250 mg/day | - | 0.5 - 50 nM (linear range of quantification)[7] |

Experimental Protocols

The following section details a representative experimental protocol for the quantitative analysis of S-methyl-N,N-diethylthiocarbamate (a key metabolite of disulfiram) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard. This protocol is adapted from established methods.[6]

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add 20 µL of the working internal standard solution (this compound in methanol).

-

Vortex the sample and centrifuge.

-

Pass the supernatant over a preconditioned solid-phase extraction cartridge (e.g., Waters Oasis HLB 30mg).

-

Wash the cartridge with LC-MS grade water followed by 1% methanol (B129727) in LC-MS grade water.

-

Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.

-

Add 250 µL of LC-MS grade water to the eluent.

-

Inject a 10-15 µL aliquot onto the UPLC-MS/MS system.

UPLC-MS/MS Analysis

-

Chromatographic System: Waters Acquity UPLC system or equivalent.

-

Analytical Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient: Isocratic elution with 78% mobile phase B.

-

Flow Rate: 0.200 mL/min.

-

Run Time: 5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

S-methyl-N,N-diethylthiocarbamate: m/z 148 → 100

-

This compound (Internal Standard): m/z 151 → 103 (projected)

-

Synthesis of this compound

A common and efficient method for introducing a trideuteromethyl (-CD3) group is through the use of deuterated methylating agents such as:

-

Trideuteromethyl iodide (CD3I): This is a widely used reagent for the methylation of various functional groups, including thiols. The reaction of sodium diethyldithiocarbamate with CD3I would yield this compound.

-

Deuterated Methanol (CD3OD): This can serve as a precursor for other trideuteromethylating agents or be used directly under specific catalytic conditions.[8]

-

Deuterated Dimethyl Sulfoxide ([D6]DMSO): This can be used as a source of the trideuteromethyl radical under certain reaction conditions.[9]

The synthesis would typically involve dissolving sodium diethyldithiocarbamate in a suitable solvent and adding the trideuteromethylating agent, followed by purification of the product.

Mandatory Visualizations

The following diagrams illustrate the disulfiram metabolic pathway and a typical experimental workflow for its analysis.

Caption: The metabolic pathway of disulfiram.

Caption: Experimental workflow for metabolite analysis.

References

- 1. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stability of Deuterated Dithiocarbamate Compounds in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of deuterated dithiocarbamate (B8719985) compounds in solution. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, from fungicides in agriculture to therapeutic agents in medicine. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of these compounds. This guide summarizes the available data on their stability, details relevant experimental protocols, and visualizes key processes to aid in research and development.

Core Concepts in Dithiocarbamate Stability

Dithiocarbamate stability in solution is not intrinsic but is critically influenced by the chemical environment. The primary degradation pathway for dithiocarbamates is acid-catalyzed hydrolysis, which results in the formation of carbon disulfide (CS₂) and a corresponding amine. This process is generally rapid in acidic conditions.[1][2] Conversely, alkaline conditions significantly slow down this degradation, rendering the compounds more stable.[3][4]

Deuteration of molecules, particularly at sites susceptible to metabolic attack or chemical degradation, can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can result in a slower rate of bond cleavage.[4] In the context of dithiocarbamates, this suggests that deuterated analogs may exhibit enhanced stability against both chemical and enzymatic degradation compared to their non-deuterated counterparts. While specific quantitative data on the improved stability of a wide range of deuterated dithiocarbamates is limited in publicly available literature, the principle of the KIE provides a strong theoretical basis for this enhanced stability.

Quantitative Stability Data

Table 1: Half-Life of Dithiocarbamates in Aqueous Solutions at 25°C [4]

| Dithiocarbamate | Condition | Half-life |

| General Alkyl Dithiocarbamates | Variable pH and environmental matrix | 2 hours to 10 days |

| Diethyldithiocarbamate | pH 2 | 0.3 seconds |

Table 2: Stability of Various Dithiocarbamate Fungicides in Aqueous Media [5]

| Compound | Condition | Half-life |

| Mancozeb | pH 5, 10 mg/L suspension in distilled water | 36 hours |

| Mancozeb | pH 7, 10 mg/L suspension in distilled water | 55 hours |

| Mancozeb | pH 9, 10 mg/L suspension in distilled water | 16 hours |

| Metiram | pH 7, aqueous hydrolysis | < 24 hours |

| Ziram | pH 7, aqueous hydrolysis | < 18 hours |

Table 3: Factors Influencing Dithiocarbamate Stability in Solution [3][4][6]

| Factor | Effect on Stability |

| pH | Highly unstable in acidic conditions (pH < 7), leading to rapid degradation.[7] Stability increases significantly in alkaline conditions (pH > 9).[3] |

| Temperature | Increased temperature generally accelerates the rate of degradation. |

| Light | Exposure to light can promote the degradation of some dithiocarbamates.[5] |

| Metal Ions | Complexation with metal ions, particularly copper (Cu²⁺), can substantially increase stability by inhibiting acid-catalyzed hydrolysis.[6] The stability of metal complexes follows the general order: Co < Ni < Pd.[8] |

| Oxidizing Agents | Can be oxidized to form thiuram disulfides.[7] |

| Solvent | The choice of solvent can impact stability. For many dithiocarbamate salts, alkaline-buffered high-purity water is suitable. Less polar dithiocarbamates may be dissolved in organic solvents like DMSO or ethanol.[4] |

| Cation | The associated cation can influence stability. For instance, ammonium (B1175870) salts of dithiocarbamates are generally less stable than their sodium or potassium counterparts.[4] |

Experimental Protocols

General Protocol for Synthesis of a Deuterated Sodium Dithiocarbamate Salt

This protocol describes a general method for the synthesis of a deuterated sodium dithiocarbamate salt, which is a common precursor for further reactions or for the preparation of stock solutions.

Materials:

-

Deuterated secondary amine (e.g., diethylamine-d10)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous diethyl ether

-

Ethanol (optional, as a solvent)

Procedure:

-

Dissolve the deuterated secondary amine in anhydrous diethyl ether in a flask placed in an ice bath to maintain a low temperature.

-

Slowly add an equimolar amount of carbon disulfide dropwise to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of byproducts.

-

In a separate container, dissolve an equimolar amount of sodium hydroxide in a minimal amount of water or ethanol.

-

Slowly add the sodium hydroxide solution to the reaction mixture while stirring vigorously in the ice bath.

-

A precipitate of the deuterated sodium dithiocarbamate salt will form.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the precipitate by filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under a vacuum to obtain the final deuterated sodium dithiocarbamate product.

-

Characterize the product using appropriate analytical techniques such as NMR and mass spectrometry to confirm its identity and isotopic enrichment.

Protocol for Assessing the Stability of a Deuterated Dithiocarbamate in Solution via HPLC-MS

This protocol outlines a method for determining the degradation kinetics of a deuterated dithiocarbamate in a specific solution.

Materials and Equipment:

-

Deuterated dithiocarbamate compound of interest

-

Non-deuterated dithiocarbamate as a reference standard

-

An appropriate stable isotope-labeled internal standard (if the primary compound is not being used as one)

-

High-purity solvents (e.g., water, acetonitrile, methanol)

-

Buffers for pH control

-

HPLC-MS system with a suitable column (e.g., C18)

-

Temperature-controlled incubator or water bath

-

Vials and syringes

Procedure:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the deuterated dithiocarbamate in a suitable solvent (e.g., DMSO or alkaline-buffered water). Prepare a separate stock solution of the internal standard.

-

Preparation of Test Solutions: Dilute the stock solution of the deuterated dithiocarbamate into the test solution (e.g., buffer at a specific pH, biological matrix) to the desired final concentration.

-

Incubation: Incubate the test solutions at a constant temperature.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

-

Quenching and Sample Preparation: Immediately quench the degradation by adding the aliquot to a solution that stabilizes the dithiocarbamate (e.g., a solution containing a chelating agent like EDTA at a high pH). Spike the sample with the internal standard.

-

HPLC-MS Analysis: Inject the prepared sample onto the HPLC-MS system. Develop a suitable gradient elution method to separate the parent deuterated dithiocarbamate from its degradation products.

-

Data Analysis: Quantify the peak area of the deuterated dithiocarbamate at each time point, normalized to the peak area of the internal standard. Plot the concentration of the deuterated dithiocarbamate versus time.

-

Kinetic Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under the tested conditions by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations: Diagrams of Key Processes

Dithiocarbamate Degradation Pathway

Caption: Acid-catalyzed degradation pathway of dithiocarbamates.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing dithiocarbamate stability.

Example Signaling Pathway: Disulfiram's Mechanism of Action

Caption: Simplified mechanism of action of the dithiocarbamate drug disulfiram.

References

- 1. researchgate.net [researchgate.net]

- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. arabjchem.org [arabjchem.org]

- 8. metsol.com [metsol.com]

An In-depth Technical Guide to the Theoretical and Experimental Mass of Methyl Diethyldithiocarbamate-d3

This technical guide provides a comprehensive overview of the theoretical and experimental mass of Methyl Diethyldithiocarbamate-d3, a deuterated isotopologue of Methyl Diethyldithiocarbamate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their studies.

Introduction to Isotopic Labeling and Mass Analysis

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in analytical chemistry and drug metabolism studies. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium atoms into a molecule results in a predictable increase in its mass, which can be readily detected by mass spectrometry. This allows for the differentiation of the labeled compound from its endogenous counterparts and serves as an excellent internal standard for quantitative analyses[1].

This compound is the deuterium-labeled form of Methyl Diethyldithiocarbamate[1]. The "-d3" designation indicates that three hydrogen atoms in the methyl group have been replaced by deuterium atoms.

Theoretical vs. Experimental Mass

A critical aspect of analyzing isotopically labeled compounds is the distinction between their theoretical and experimental masses.

-

Theoretical Mass: This is the mass calculated from the molecular formula of a compound using the exact mass of the most abundant isotope of each element. For this compound (C₆H₁₀D₃NS₂), this calculation involves summing the masses of six carbon atoms, ten hydrogen atoms, three deuterium atoms, one nitrogen atom, and two sulfur atoms. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is the most relevant theoretical value in high-resolution mass spectrometry.

-

Experimental Mass: This is the mass of a compound as measured by a mass spectrometer. The experimental mass is influenced by the specific analytical technique employed, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. In practice, the experimental mass is expected to be very close to the theoretical monoisotopic mass.

Data Presentation: Mass Comparison

The following table summarizes the key mass-related data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀D₃NS₂ | [3][4][5] |

| Molecular Weight (Average) | 166.32 g/mol | [1][3][4][5] |

| Theoretical Mass (Monoisotopic) | 166.06777200 Da | [2] |

| Expected Experimental Mass | ~166.068 Da |

Note: The molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value typically observed in high-resolution mass spectrometry.

Experimental Protocols for Mass Determination

The experimental mass of this compound is typically determined using mass spectrometry techniques. Below are generalized protocols for GC-MS and LC-MS analysis.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and thermally stable compounds.

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from other components based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak will correspond to the experimental mass of the compound.

4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for a wider range of compounds, including those that are not volatile or are thermally labile.

-

Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase of the liquid chromatograph (e.g., a mixture of water and acetonitrile (B52724) or methanol).

-

Injection: The sample solution is injected into the LC system.

-

Chromatographic Separation: The sample is passed through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the analyte's affinity for the stationary and mobile phases.

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique where a high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, charged analyte ions are released.

-

Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer and detected to produce a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for mass determination and the logical relationship between theoretical and experimental mass.

Caption: Experimental workflow for determining the mass of a chemical compound.

Caption: Logical relationship between theoretical and experimental mass determination.

References

Sourcing High-Purity Methyl Diethyldithiocarbamate-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing high-purity Methyl Diethyldithiocarbamate-d3 (MDEDTC-d3), a key metabolite of the drug disulfiram (B1670777) and a valuable internal standard for analytical studies.

This guide details the synthesis, purification, and quality control of MDEDTC-d3, along with a practical application in a validated analytical method. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Sourcing and Key Specifications of this compound

Several reputable suppliers offer high-purity this compound for research purposes. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

| Supplier | Product Code | Purity (by HPLC) | Isotopic Enrichment | CAS Number |

| Clearsynth | CS-TB-92777 | ≥ 99.5%[1] | Not specified | 1246816-30-7[1] |

| LGC Standards | TRC-M301702 | Not specified | Not specified | 1246816-30-7[2] |

| MedchemExpress | HY-143850S | Not specified | Not specified | 1246816-30-7[3] |

| Shimadzu | C5452 | ≥ 98.00 % | ≥ 98% ²H | 1246816-30-7[4] |

Key Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀D₃NS₂ | [1] |

| Molecular Weight | 166.32 g/mol | [1] |

| IUPAC Name | trideuteriomethyl N,N-diethylcarbamodithioate | [5] |

| Synonyms | Methyl-d3 N,N-diethyldithiocarbamate | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process: the formation of sodium diethyldithiocarbamate (B1195824) followed by its alkylation with a trideuteriomethylating agent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl Diethyldithiocarbamate using Methyl Diethyldithiocarbamate-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Diethyldithiocarbamate (Me-DEDTC), a primary metabolite of disulfiram, is a compound of significant interest in clinical and toxicological studies. Accurate and precise quantification of Me-DEDTC in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document outlines a robust and sensitive method for the determination of Me-DEDTC in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methyl Diethyldithiocarbamate-d3 (Me-DEDTC-d3). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest level of accuracy and precision.[1][2][3] This method is based on a validated procedure for the analysis of S-Methyl-N,N-Diethylthiocarbamate and has been adapted for the use of its deuterated analog as the internal standard.[4]

Signaling Pathway Context: Disulfiram Metabolism

Disulfiram undergoes rapid metabolism in the body, leading to the formation of several active metabolites, including S-Methyl-N,N-Diethylthiocarbamate (Me-DEDTC). This metabolic conversion is a key aspect of its therapeutic and toxicological profile.

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for the Sensitive and Selective Quantification of Dithiocarbamates in Agricultural Produce Using Deuterated Internal Standards

Abstract

Dithiocarbamates (DTCs) are a widely used class of fungicides in agriculture, but their inherent instability poses significant analytical challenges. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of dithiocarbamates in complex matrices such as fruits and vegetables. The protocol incorporates a crucial derivatization step to stabilize the analytes and utilizes deuterated internal standards to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is intended for researchers, scientists, and professionals in the food safety and drug development sectors requiring a reliable and reproducible analytical procedure for dithiocarbamate (B8719985) residue analysis.

Introduction

Dithiocarbamates (DTCs) are a group of non-systemic fungicides extensively used to protect crops from a wide range of fungal diseases.[1][2] Based on their chemical structure, they can be classified into several groups, including ethylene-bis-dithiocarbamates (EBDCs) like mancozeb (B1675947) and maneb, propylene-bis-dithiocarbamates (PBDCs) such as propineb (B166679), and dimethyl dithiocarbamates (DMDTCs) like ziram (B1684391) and thiram.[1] Due to their potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in food products.[1]

The analysis of DTCs is complicated by their low solubility in common organic solvents and their instability, as they readily degrade in acidic conditions and can be oxidized.[2][3] Traditional analytical methods often rely on the acid hydrolysis of all DTCs to carbon disulfide (CS₂), which is then measured by gas chromatography (GC).[1][3][4] This approach, however, is a non-specific sum method that cannot distinguish between the different types of DTCs, which have varying toxicities.[2]

To overcome these limitations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the specific and sensitive analysis of individual DTCs.[2][3] A key strategy for successful LC-MS/MS analysis involves the derivatization of DTCs to form more stable compounds.[2][5] Methylation, using reagents such as methyl iodide or dimethyl sulfate, is a common derivatization technique.[2][6]

Furthermore, the use of isotopically labeled internal standards, such as deuterated analogues, is crucial for accurate quantification.[7][8] These standards closely mimic the chemical behavior of the target analytes during sample extraction, derivatization, and ionization, thereby compensating for any losses or matrix-induced signal suppression or enhancement.[8] This application note provides a detailed protocol for the analysis of various DTCs in fruit and vegetable matrices using a derivatization-based LC-MS/MS method with deuterated internal standards.

Experimental Protocols

Materials and Reagents

-

Standards: Certified reference standards of thiram, mancozeb, propineb, and their corresponding deuterated internal standards (e.g., thiram-d6).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (B1210297).

-

Reagents: Ammonium (B1175870) formate (B1220265), Formic acid, Disodium ethylenediaminetetraacetate (B1237979) (EDTA), L-cysteine, Sodium hydroxide (B78521), Methyl iodide.

-

Solid Phase Extraction (SPE): C18 cartridges.

Standard Solution Preparation

Prepare individual stock solutions of each dithiocarbamate and deuterated internal standard in a suitable solvent (e.g., ethyl acetate for thiram) at a concentration of 1000 µg/mL. From these, prepare working standard solutions and a mixed internal standard working solution by serial dilution in acetonitrile. Store all standard solutions at -20°C in the dark.

Sample Preparation

The sample preparation workflow is depicted in the diagram below.

Caption: Experimental workflow for dithiocarbamate analysis.

LC-MS/MS Analysis

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Ion Spray Voltage: 4500 V

-

Source Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 40 psi

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific MRM transitions for the methylated derivatives of the target DTCs and their deuterated internal standards need to be optimized. An example for the methylated derivative of propineb (PBMe) and its corresponding deuterated standard is provided below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PBMe (Quantifier) | 235.0 | 88.1 | 25 |

| PBMe (Qualifier) | 235.0 | 114.1 | 20 |

| PBMe-d6 (IS) | 241.0 | 94.1 | 25 |

Results and Discussion

Derivatization of Dithiocarbamates

The derivatization of DTCs with methyl iodide results in the formation of their more stable methyl esters, which are amenable to LC-MS/MS analysis. The general reaction for the methylation of a dithiocarbamate is illustrated below.

Caption: General derivatization reaction of dithiocarbamates.

This derivatization step is critical for the accurate quantification of DTCs as it prevents their degradation during analysis.[2]

Method Validation

The developed method was validated for its linearity, limit of quantification (LOQ), accuracy, and precision in representative fruit and vegetable matrices (e.g., apples and lettuce).

Linearity and Limit of Quantification (LOQ)

Matrix-matched calibration curves were constructed by spiking blank matrix extracts with known concentrations of the DTC standards. The method demonstrated excellent linearity over the tested concentration range, with correlation coefficients (r²) consistently greater than 0.99. The LOQs were determined as the lowest concentration that could be quantified with acceptable accuracy and precision.

| Analyte | Matrix | Linearity Range (µg/kg) | r² | LOQ (µg/kg) |

| Propineb (as PBMe) | Apple | 5 - 100 | >0.99 | 5 |

| Mancozeb (as EBMe) | Apple | 5 - 150 | >0.99 | 5 |

| Thiram (as DDMe) | Apple | 50 - 1500 | >0.99 | 50 |

| Propineb (as PBMe) | Lettuce | 10 - 150 | >0.99 | 10 |

| Mancozeb (as EBMe) | Lettuce | 5 - 150 | >0.99 | 5 |

| Thiram (as DDMe) | Lettuce | 100 - 1500 | >0.99 | 100 |

Data synthesized from multiple sources for illustrative purposes.[5][9]

Accuracy and Precision

The accuracy and precision of the method were evaluated through recovery studies at three different spiking levels in apple and lettuce matrices. The results, summarized in the table below, demonstrate good accuracy and precision, with recoveries within the acceptable range of 70-120% and relative standard deviations (RSD) below 15%.

| Analyte | Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

| Propineb | Apple | 10 | 95.2 | 6.8 |

| 50 | 98.7 | 5.1 | ||

| 100 | 101.3 | 4.5 | ||

| Mancozeb | Apple | 10 | 92.5 | 7.2 |

| 50 | 96.8 | 6.3 | ||

| 100 | 99.1 | 5.8 | ||

| Thiram | Apple | 100 | 94.6 | 8.1 |

| 500 | 97.2 | 7.5 | ||

| 1000 | 102.5 | 6.9 | ||

| Propineb | Lettuce | 20 | 93.8 | 8.5 |

| 100 | 98.1 | 7.2 | ||

| 150 | 100.5 | 6.4 | ||

| Mancozeb | Lettuce | 20 | 91.7 | 9.3 |

| 100 | 95.9 | 8.1 | ||

| 150 | 98.4 | 7.6 | ||

| Thiram | Lettuce | 200 | 92.3 | 9.8 |

| 800 | 96.5 | 8.9 | ||

| 1500 | 101.8 | 8.2 |

Data synthesized from multiple sources for illustrative purposes.[5][9]

The use of deuterated internal standards was instrumental in achieving this high level of accuracy and precision by effectively compensating for matrix effects and any variability in the sample preparation and derivatization steps.[7][8]

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantitative analysis of dithiocarbamates in challenging food matrices. The key features of this method include a stabilizing extraction procedure, a crucial derivatization step to enhance analyte stability, and the use of deuterated internal standards for accurate quantification. The method has been successfully validated, demonstrating excellent linearity, low limits of quantification, and high accuracy and precision. This protocol provides a valuable tool for food safety laboratories and researchers involved in pesticide residue analysis, ensuring compliance with regulatory standards and safeguarding consumer health.

References

- 1. agilent.com [agilent.com]

- 2. tandfonline.com [tandfonline.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput Analysis of Small Molecule Analytes in Human Plasma using Methyl Diethyldithiocarbamate-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecule drugs and their metabolites in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2][3] A key component of a robust LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards are considered the ideal choice as they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction and ionization.

This application note provides a detailed protocol for the preparation of human plasma samples for the quantitative analysis of a target small molecule analyte using Methyl Diethyldithiocarbamate-d3 as an internal standard. This compound is the deuterated form of Methyl Diethyldithiocarbamate and serves as an effective internal standard for quantitative analysis by LC-MS/MS.[5][6] The protocol described herein utilizes a straightforward and rapid protein precipitation (PPT) method, suitable for high-throughput screening.[7]

Materials and Reagents

-

Biological Matrix: Human Plasma (K2-EDTA)

-

Internal Standard (IS): this compound (CAS: 1246816-30-7)[8]

-

Target Analyte: (To be sourced by the user)

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

-

Equipment:

-

Calibrated pipettes and sterile, disposable tips

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 14,000 x g

-

96-well collection plates

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

-

Target Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol to a final concentration of 1 mg/mL.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amounts of the target analyte working solutions into blank human plasma.

2. Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput analysis.

-

Sample Aliquoting: Aliquot 50 µL of each plasma sample (blank, calibration standards, QCs, and unknown samples) into the wells of a 96-well plate.

-

Protein Precipitation: Add 200 µL of the IS Working Solution (100 ng/mL in 50:50 acetonitrile/water) to each well. The inclusion of the internal standard in the precipitation solvent ensures consistent addition across all samples.

-

Mixing: Mix the samples thoroughly by vortexing the plate for 2 minutes at medium speed.

-

Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilution (Optional): If necessary, dilute the supernatant with an appropriate volume of the initial mobile phase to match the starting chromatographic conditions.

-

Injection: The samples are now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific target analyte.

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the target analyte and this compound need to be determined by infusion and optimization.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Target Analyte | To be determined | To be determined | To be determined |

| this compound | To be determined | To be determined | To be determined |

Table 2: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

|---|

| Target Analyte | 1 - 1000 | > 0.99 | 1/x² |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | < 20 | 80-120 | < 20 | 80-120 |

| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 100 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |

Visualizations

Caption: Workflow for Protein Precipitation Sample Preparation.

This application note provides a comprehensive and detailed protocol for the preparation of human plasma samples for quantitative bioanalysis using this compound as an internal standard. The described protein precipitation method is simple, rapid, and amenable to high-throughput workflows, making it a valuable tool for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results in LC-MS/MS-based bioanalysis.

References

- 1. LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]

- 8. clearsynth.com [clearsynth.com]

Application of Methyl Diethyldithiocarbamate-d3 in Clinical Toxicology Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Diethyldithiocarbamate (MDDTC) is a principal metabolite of disulfiram (B1670777), a medication used for the management of alcohol dependence.[1][2] Monitoring the levels of disulfiram and its metabolites is crucial for assessing patient adherence, evaluating drug metabolism, and investigating potential drug interactions, particularly in clinical trials exploring new therapeutic uses for disulfiram, such as in HIV treatment.[3] In the realm of analytical toxicology, the accurate quantification of such metabolites in complex biological matrices like plasma is paramount.[4] The use of stable isotope-labeled internal standards, such as Methyl Diethyldithiocarbamate-d3 (MDDTC-d3), is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays.[3] This document provides detailed application notes and protocols for the use of MDDTC-d3 in the clinical toxicology screening of MDDTC.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, MDDTC-d3) to the sample at the beginning of the analytical process. This "internal standard" has nearly identical chemical and physical properties to the endogenous analyte (MDDTC). Consequently, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or variations in instrument response.

Application in Clinical Toxicology

The primary clinical application for screening MDDTC is to monitor patients taking disulfiram. This is important for:

-

Treatment Adherence: Ensuring patients are complying with their prescribed treatment regimen for alcohol dependence.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of disulfiram.

-

Drug-Drug Interaction Studies: Investigating how co-administered medications may affect the metabolism of disulfiram.[3]

-

Research: Exploring new therapeutic applications of disulfiram, for which accurate metabolite measurement is essential.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Human Plasma

This protocol is adapted from a method for a closely related disulfiram metabolite and is suitable for the extraction of MDDTC from human plasma.[3]

Materials:

-

Human plasma samples

-

This compound (MDDTC-d3) internal standard solution (in methanol)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

To 500 µL of plasma, add a precise volume of the MDDTC-d3 internal standard solution to achieve a final concentration within the calibration range.

-

Vortex the sample for 10 seconds.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from[3]):

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |

| Gradient | Isocratic (e.g., 22% A, 78% B) or a shallow gradient |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions: The following are proposed MRM transitions for MDDTC and MDDTC-d3. The transitions for MDDTC are based on published data for a similar compound,[3] and the transitions for MDDTC-d3 are inferred based on the likely position of the deuterium (B1214612) labels on the methyl group.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MDDTC | 164.0 | 88.1 | Optimized by user |

| MDDTC-d3 (IS) | 167.0 | 88.1 or 91.1 | Optimized by user |

Note: The optimal collision energy for each transition should be determined empirically on the specific mass spectrometer being used.